Cas no 77897-21-3 ((3S)-3-(propan-2-yl)morpholine)

(3S)-3-(Propan-2-yl)morpholine is a chiral morpholine derivative featuring an isopropyl substituent at the 3-position of the morpholine ring. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its stereospecific (S)-configuration makes it useful in asymmetric synthesis, enabling the production of enantiomerically pure compounds. The morpholine scaffold contributes to enhanced solubility and bioavailability in drug design. The isopropyl group provides steric influence, which can be leveraged for selective reactivity. This compound is typically handled under inert conditions due to its sensitivity to moisture and air. Suitable for use in catalytic and stoichiometric applications requiring chiral auxiliaries or ligands.
(3S)-3-(propan-2-yl)morpholine structure
77897-21-3 structure
Product name:(3S)-3-(propan-2-yl)morpholine
CAS No:77897-21-3
MF:C7H15NO
MW:129.200102090836
MDL:MFCD11519112
CID:551006
PubChem ID:53338727

(3S)-3-(propan-2-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • (S)-3-Isopropylmorpholine
    • Morpholine,3-(1-methylethyl)-, (3S)-
    • (S)-3-Isopropyl-morpholine
    • (3S)-3-(propan-2-yl)morpholine
    • A19169
    • 77897-21-3
    • (3S)-3-ISOPROPYLMORPHOLINE
    • FD6010
    • AKOS016842958
    • MFCD11519112
    • AS-49263
    • CS-0098377
    • EN300-99043
    • CDA89721
    • DTXSID00693471
    • ICNOQWMTDGMVGW-SSDOTTSWSA-N
    • (3S)-3-propan-2-ylmorpholine
    • SCHEMBL516848
    • DB-075383
    • MDL: MFCD11519112
    • Inchi: InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1
    • InChI Key: ICNOQWMTDGMVGW-SSDOTTSWSA-N
    • SMILES: CC(C)[C@H]1COCCN1

Computed Properties

  • Exact Mass: 129.115
  • Monoisotopic Mass: 129.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 83
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 21.3A^2

Experimental Properties

  • Density: 0.887±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 175.2±15.0 ºC (760 Torr),
  • Flash Point: 63.2±9.8 ºC,
  • Refractive Index: 1.425
  • Solubility: Dissolution (76 g/l) (25 º C),
  • PSA: 21.26000
  • LogP: 0.95960

(3S)-3-(propan-2-yl)morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB450287-1 g
(S)-3-Isopropylmorpholine; 95%
77897-21-3
1g
€394.60 2023-07-18
Enamine
EN300-99043-0.5g
(3S)-3-(propan-2-yl)morpholine
77897-21-3 95.0%
0.5g
$73.0 2025-03-21
Enamine
EN300-99043-0.05g
(3S)-3-(propan-2-yl)morpholine
77897-21-3 95.0%
0.05g
$64.0 2025-03-21
Ambeed
A707764-100mg
(S)-3-Isopropylmorpholine
77897-21-3 98%
100mg
$20.0 2025-02-25
Apollo Scientific
OR308182-250mg
(S)-3-Isopropylmorpholine
77897-21-3 98%
250mg
£68.00 2023-08-31
Fluorochem
222550-1g
S)-3-Isopropylmorpholine
77897-21-3 95%
1g
£238.00 2022-03-01
Ambeed
A707764-5g
(S)-3-Isopropylmorpholine
77897-21-3 98%
5g
$649.0 2025-02-25
Advanced ChemBlocks
B-1068-250MG
(S)-3-Isopropylmorpholine
77897-21-3 95%
250MG
$110 2023-09-15
Apollo Scientific
OR308182-1g
(S)-3-Isopropylmorpholine
77897-21-3 98%
1g
£140.00 2025-02-20
Enamine
EN300-99043-0.1g
(3S)-3-(propan-2-yl)morpholine
77897-21-3 95.0%
0.1g
$67.0 2025-03-21

Additional information on (3S)-3-(propan-2-yl)morpholine

Professional Introduction to Compound with CAS No. 77897-21-3 and Product Name: (3S)-3-(propan-2-yl)morpholine

Compound with the CAS number 77897-21-3 and the product name (3S)-3-(propan-2-yl)morpholine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its specific stereochemical configuration and functional groups, has garnered attention for its potential applications in drug development and therapeutic interventions. The (3S)-3-(propan-2-yl)morpholine moiety, in particular, is a key structural feature that influences its chemical properties and biological activity.

The (3S)-3-(propan-2-yl)morpholine structure is derived from morpholine, a heterocyclic compound known for its versatility in medicinal chemistry. The presence of the (3S) configuration indicates a specific stereochemical arrangement that can significantly impact the compound's interactions with biological targets. This stereochemistry is often critical in determining the efficacy and selectivity of pharmaceutical agents, making (3S)-3-(propan-2-yl)morpholine a subject of extensive research.

In recent years, there has been growing interest in the development of chiral drugs due to their improved pharmacological profiles compared to their racemic counterparts. The enantiomerically pure form of (3S)-3-(propan-2-yl)morpholine has been studied for its potential as an intermediate in the synthesis of more complex pharmaceutical molecules. The (S) configuration, in particular, has shown promise in certain biological assays, suggesting its utility in developing novel therapeutic agents.

One of the most compelling aspects of (3S)-3-(propan-2-yl)morpholine is its role as a building block in medicinal chemistry. Researchers have leveraged this compound to develop new molecules with enhanced pharmacological properties. For instance, derivatives of (3S)-3-(propan-2-yl)morpholine have been investigated for their potential as kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases. The morpholine ring's ability to modulate protein-protein interactions makes it an attractive scaffold for drug design.

Recent studies have also highlighted the importance of (3S)-3-(propan-2-yl)morpholine in the development of central nervous system (CNS) drugs. The compound's ability to cross the blood-brain barrier has been explored, making it a candidate for treating neurological disorders such as depression, anxiety, and neurodegenerative diseases. The stereochemical purity of (3S)-3-(propan-2-yl)morpholine is particularly relevant here, as it can influence how effectively the compound reaches and interacts with CNS targets.

The synthesis of (3S)-3-(propan-2-yl)morpholine is another area where advancements have been made. Modern synthetic methodologies have enabled the efficient preparation of this compound with high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve the desired stereochemical configuration. These synthetic strategies not only improve the yield but also enhance the scalability of producing (3S)-3-(propan-2-yl)morpholine, making it more accessible for further research and development.

The pharmacological profile of (3S)-3-(propan-2-yl)morpholine has been extensively studied in both preclinical and clinical settings. Preclinical studies have demonstrated its potential as a modulator of various biological pathways, including those involved in pain perception, neurotransmitter release, and immune response. These findings have laid the groundwork for clinical trials aimed at evaluating its efficacy and safety in treating human diseases.

In conclusion, (3S)-3-(propan-2-yl)morpholine represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features, particularly the (S) stereochemistry, make it a valuable intermediate for synthesizing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing medical science.

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Amadis Chemical Company Limited
(CAS:77897-21-3)(3S)-3-(propan-2-yl)morpholine
A19169
Purity:99%
Quantity:5g
Price ($):590.0